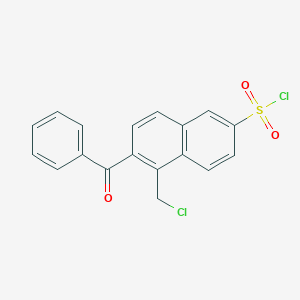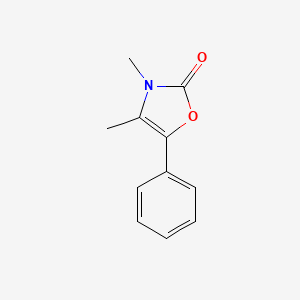
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, typically involves the reaction of ephedrine or pseudoephedrine with aldehydes. For instance, the reaction of pseudoephedrine with formaldehyde in an alkaline medium can yield the desired oxazolone derivative . The reaction conditions often include refluxing in anhydrous solvents such as benzene or acetonitrile to facilitate the formation of the oxazolone ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can react with nucleophiles such as anilines and pyridines, leading to the formation of substituted oxazolones.
Oxidation and Reduction Reactions: The oxazolone ring can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like anilines and pyridines in solvents such as acetonitrile at low temperatures (e.g., 5°C) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and their corresponding oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as therapeutic agents due to their biological activity.
Materials Science: The unique structural properties of oxazolones make them suitable for use in the development of advanced materials.
Analytical Chemistry: Oxazolones are used as intermediates in the synthesis of various analytical reagents.
Mecanismo De Acción
The mechanism by which 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . These interactions are crucial for its biological activity and its role in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Pyridyl)-3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine: This compound shares a similar oxazolidine ring structure but with a pyridyl substituent.
2-Chloro-3,4-Dimethyl-5-Phenyl-1,3,2-Oxazaphospholidine: Another related compound with a phospholidine ring.
Uniqueness
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, is unique due to its specific substitution pattern and the resulting chemical reactivity. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .
Propiedades
Número CAS |
54026-27-6 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3,4-dimethyl-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
ORJYQENMECHTPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=O)N1C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)


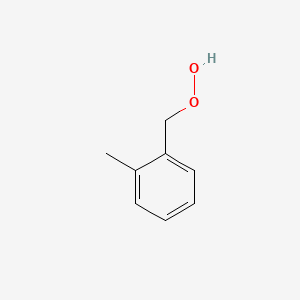
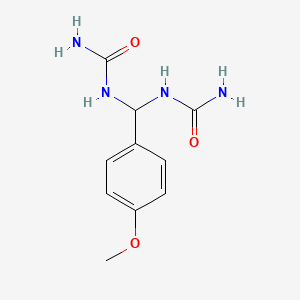
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
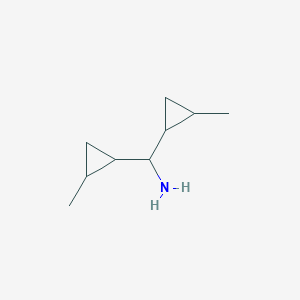
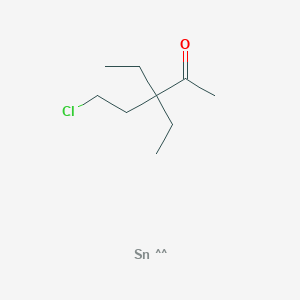
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
